molecular formula C29H31N3O2 B11466329 2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide

2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide

Cat. No.: B11466329
M. Wt: 453.6 g/mol
InChI Key: LMGVRHVNXFNUDP-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide is a complex organic compound that features an indole core, a methylated amide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amide Formation: The indole derivative is then reacted with an appropriate acyl chloride or anhydride to form the amide bond. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The carbonyl group in the amide can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole core is a common motif in many biologically active molecules, making this compound a valuable tool for drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and pigments. Its complex structure allows for the creation of materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic substituents can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-methyl-N-[1-(4-chlorophenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide
  • 2-(1H-indol-3-yl)-N-methyl-N-[1-(4-fluorophenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-(1H-indol-3-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide is unique due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s physicochemical properties, such as solubility and stability, as well as its biological activity. The specific arrangement of substituents can also affect the compound’s ability to interact with molecular targets, leading to differences in potency and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H31N3O2/c1-19(2)21-13-15-24(16-14-21)31-29(34)28(22-11-9-20(3)10-12-22)32(4)27(33)17-23-18-30-26-8-6-5-7-25(23)26/h5-16,18-19,28,30H,17H2,1-4H3,(H,31,34)

InChI Key

LMGVRHVNXFNUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(C)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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